molecular formula C14H27NO5Si B14234943 But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate CAS No. 562071-51-6

But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate

Cat. No.: B14234943
CAS No.: 562071-51-6
M. Wt: 317.45 g/mol
InChI Key: UFWDOUCLYKCBBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate typically involves the reaction of But-3-yn-1-ol with 3-(triethoxysilyl)propyl isocyanate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety .

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The silyl ether group can undergo hydrolysis to form silanols, which can further react with other silanes to form siloxane networks. These properties make it a versatile compound for various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate is unique due to its combination of an alkyne and a silyl ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to form stable conjugates and siloxane networks makes it particularly valuable in materials science and biomedical research .

Properties

CAS No.

562071-51-6

Molecular Formula

C14H27NO5Si

Molecular Weight

317.45 g/mol

IUPAC Name

but-3-ynyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C14H27NO5Si/c1-5-9-12-17-14(16)15-11-10-13-21(18-6-2,19-7-3)20-8-4/h1H,6-13H2,2-4H3,(H,15,16)

InChI Key

UFWDOUCLYKCBBC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OCCC#C)(OCC)OCC

Origin of Product

United States

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